molecular formula C10H6O4 B1450793 Isonaphthazarine CAS No. 605-37-8

Isonaphthazarine

Cat. No. B1450793
CAS RN: 605-37-8
M. Wt: 190.15 g/mol
InChI Key: BVQUETZBXIMAFZ-UHFFFAOYSA-N
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Description

Isonaphthazarine (IN) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a yellow-colored solid that is soluble in many organic solvents. IN is a member of the azaaromatic family of compounds and is known for its unique properties, including its ability to act as a photosensitizer and its ability to form complexes with metal ions. IN is also a useful tool in the study of biochemical and physiological effects, as well as an important reagent in organic synthesis.

Scientific Research Applications

  • Glycosylation Processes : Isonaphthazarine has been studied in the context of glycosylation, specifically its autocatalytic glycosylation with 1,2-orthoesters of D-glucose and maltose. This process is significant in organic chemistry and may have implications for synthesizing complex molecules (Polonik, Tolkach, & Uvarova, 1989).

  • Biological Activity and Bioassays : Isohexenylnaphthazarins, a class of compounds including Isonaphthazarine, have been identified for their broad range of biological activities. Studies have been conducted on their bioactivity using wheat coleoptile bioassay and growth inhibitory activity in HeLa and IGROV-1 cells. These studies are crucial in understanding the potential therapeutic applications of these compounds (Durán et al., 2017).

  • Wound Healing and Antimicrobial Properties : The wound healing and antimicrobial properties of Alkannins and Shikonins (A/S), which include Isonaphthazarine derivatives, have been extensively studied. Their potential as wound healing agents, with various molecular and biological properties that promote healing, has been recognized (Papageorgiou, Assimopoulou, & Ballis, 2008).

  • Purification and Isolation Techniques : Research has also focused on the purification of Isonaphthazarine and its derivatives, crucial for their use in pharmaceuticals. Methods like solid-phase extraction have been developed to isolate monomeric and oligomeric forms of these compounds, which is essential for understanding their biological activities (Noula et al., 2010).

  • Quantitative Analysis : Spectrophotometric methods have been developed for the quantitative analysis of Isonaphthazarine, particularly in identifying its impurities in pharmaceutical samples. This is important for ensuring the quality and safety of drugs containing Isonaphthazarine (Markova & Degterev, 2007).

  • Cardioprotective Effects : Some studies have indicated that hydroxynaphthazarins, including derivatives of Isonaphthazarine, may have cardioprotective effects, potentially reducing the infarction zone in myocardium under ischemia-reperfusion without adverse effects (Anufriev et al., 1998).

Safety And Hazards

Isonaphthazarine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fumes .

properties

IUPAC Name

2,3-dihydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQUETZBXIMAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876184
Record name 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-1,4-naphthoquinone

CAS RN

605-37-8
Record name 2,3-Dihydroxy naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonaphthazarine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISONAPHTHAZARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P55V4GVI5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AN Grinev, GY Uretskaya, NV Arkhangel'skaya… - Pharmaceutical …, 1973 - Springer
… in the mother liquors into isonaphthazarine (an intermediate in … readily isomerizes to isonaphthazarine, the isomerization rate … basically to the formation of isonaphthazarine. Study of …
Number of citations: 3 link.springer.com
SG Polonik, AM Tolkach, NI Uvarova - Chemistry of Natural Compounds, 1989 - Springer
The autocatalytic glycosylation of isonaphthazarine and its derivatives with 1,2-orthoesters of D-glucose and maltose in chlorobenzene has been studied. It has been established that …
Number of citations: 3 link.springer.com
J Lee, UV Solmssen, A Steyermark… - Proceedings of the …, 1940 - journals.sagepub.com
The CD50 (Thayer-Doisy unit) by subcutaneous administration of tetra sodium-2-methyl-1,4-naphthohydroquinone diphosphoric acid ester (C 11 H 8 O 8 P 2 Na 4 · 6H 2 O) 4 is 1.34 γ. 2…
Number of citations: 12 journals.sagepub.com
F Amat-Guerri, M Carrascoso, M Luiz… - … of Photochemistry and …, 1998 - Elsevier
… (b) 2,3-Dihydroxy-l.4-naphthoquinone (isonaphthazarine) was synthesized by hydrogen peroxide oxidation of 2-hydroxy-l,4-naphthoquinone (Aldrich) [ 14,151: [IV, A ..... (nm) (log ~-): in …
Number of citations: 13 www.sciencedirect.com
DE FORCRANU - pubs.rsc.org
If 23 parts of sodium are dissolved at 100" in a mixture of 300 parts of isopropyl alcobol and 500 parts of crystallisable benzene, and the liquid is heated at 130-135" in a current of …
Number of citations: 2 pubs.rsc.org
VP Pchelkin, AG Vereshchagin - Chemistry of Natural Compounds, 1989 - Springer
This review gives quantitative results of the separation of individual classes of polar glycerolipids of natural and synthetic origin into their individual species. Universal quantitative …
Number of citations: 3 link.springer.com
VP Glazunov, DV Berdyshev, VL Novikov - Успехи наук о жизни, 2013 - elibrary.ru
… Experimental IR spectrum of isonaphthazarine in CH2Cl2 solution Achievements in the life sciences № 7. 2013. 73 Abstracts of SECOND INTERNATIONAL SYMPOSIUM ON LIFE …
Number of citations: 3 elibrary.ru
長瀬雄三, 松本潮 - YAKUGAKU ZASSHI, 1961 - jstage.jst.go.jp
… Of the 26 kinds of common metal ions, isonaphthazarine reacted with Bi III and Cu II at pH 3.2, and with Bi III, Cu II, Hg II, Cd II, Sn IV, Ni II, Co II, Zn II, Mn II, Fe III, Al III, Mg II, Ca II, Sr II, …
Number of citations: 2 www.jstage.jst.go.jp
A Dolidze, R Chedia, N Kavtaradze, L Misevičienė… - chemija, 2009 - researchgate.net
… of juglone derivatives is higher than those of isonaphthazarine derivatives (Table). However, … The cytotoxicity of isonaphthazirinyl chrysanthemate and isonaphthazarine is higher than …
Number of citations: 6 www.researchgate.net

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